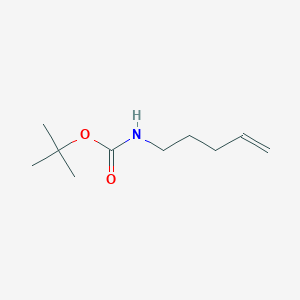
2-Amino-N-(4-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(4-methylthiazol-2-yl)acetamide is a chemical compound with the molecular formula C6H9N3OS . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-Amino-N-(4-methylthiazol-2-yl)acetamide and its derivatives has been achieved through various synthetic pathways. For example, one study reported the synthesis of 2-aminothiazole derivatives by the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea . Another study reported the synthesis of thiazole derivatives by the reaction of 2-amino-4-arylthiazoles with molecular bromine under acid conditions .Molecular Structure Analysis
The molecular structure of 2-Amino-N-(4-methylthiazol-2-yl)acetamide consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular weight of this compound is 171.22 g/mol.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, which include “2-Amino-N-(4-methylthiazol-2-yl)acetamide”, have been found to exhibit antioxidant properties . They can neutralize free radicals in the body, which may help prevent chronic diseases and improve overall health .
Analgesic and Anti-inflammatory Properties
Compounds related to the thiazole ring, such as “2-Amino-N-(4-methylthiazol-2-yl)acetamide”, have been shown to have analgesic and anti-inflammatory effects . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Applications
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could be used in the development of new antimicrobial and antifungal agents .
Antiviral Properties
Research has shown that thiazole derivatives can exhibit antiviral properties . This indicates that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could potentially be used in the treatment of viral infections .
Diuretic Effects
Thiazole compounds have been found to have diuretic effects . This suggests that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could be used in the treatment of conditions like hypertension and edema .
Anticonvulsant and Neuroprotective Applications
Thiazole derivatives have been found to have anticonvulsant and neuroprotective effects . This suggests that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could be used in the treatment of neurological disorders like epilepsy .
Antitumor or Cytotoxic Drug Molecules
“2-Amino-N-(4-methylthiazol-2-yl)acetamide” has been found to have potential antitumor or cytotoxic effects . This suggests that it could be used in the treatment of various types of cancer .
Antibacterial Activity
Some N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, which are related to “2-Amino-N-(4-methylthiazol-2-yl)acetamide”, have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Zukünftige Richtungen
The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Wirkmechanismus
Target of Action
It is known that 2-aminothiazole derivatives, which include this compound, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . These compounds are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
2-aminothiazole derivatives are known to affect various biochemical pathways involved in cancer cell proliferation .
Result of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Eigenschaften
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWAWRXWNJTGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methylthiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)


